N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
The compound N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide features a pyrrolo[1,2-a]pyrazine core substituted with a 4-bromophenyl group at the carbothioamide nitrogen and a 3,4-dimethoxyphenyl moiety at the 1-position. The bromine atom on the phenyl ring introduces steric bulk and electrophilic character, while the methoxy groups may improve solubility through polar interactions.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2S/c1-27-19-10-5-15(14-20(19)28-2)21-18-4-3-11-25(18)12-13-26(21)22(29)24-17-8-6-16(23)7-9-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHVJHRHKCWLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolo[1,2-a]pyrazine framework along with the introduction of bromophenyl and dimethoxyphenyl groups. The final product is often characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| Compound A | Moderate | E. coli, S. aureus |
| Compound B | High | P. aeruginosa |
| N-(4-bromophenyl)-... | Pending | TBD |
These studies utilized methods such as the turbidimetric method to assess growth inhibition.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. The Sulforhodamine B (SRB) assay is commonly used to determine the cytotoxicity against various cancer cell lines. Preliminary findings suggest that it may inhibit the proliferation of estrogen receptor-positive breast cancer cells (MCF7).
- Case Study : A study evaluated several derivatives of related compounds for their anticancer activity. Among them, certain derivatives exhibited significant inhibition rates against MCF7 cells, indicating a promising avenue for further investigation into the mechanism of action.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism.
- Receptor Interaction : It could interact with cellular receptors influencing signaling pathways associated with cell growth and apoptosis.
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins involved in cancer progression.
Research Findings
Recent studies have focused on the structural characterization and biological significance of this compound. For example:
- Molecular Docking Studies : These studies indicate that the compound has a high affinity for certain targets involved in cancer cell proliferation.
- In Vivo Studies : Further research is needed to explore the in vivo efficacy and safety profile of this compound.
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Recent studies have highlighted the antimicrobial potential of this compound. It has shown synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole against various pathogens . Such findings suggest its utility in enhancing the efficacy of existing antimicrobial therapies.
Antioxidant Activity:
Compounds related to pyrrolo[1,2-a]pyrazines have been evaluated for their antioxidant properties. The presence of methoxy groups in the structure contributes to free radical scavenging activities, making it a candidate for formulations aimed at reducing oxidative stress .
Anti-inflammatory Effects:
Research indicates that derivatives of this compound exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies have revealed favorable interactions with key amino acids in the active sites of these enzymes . This suggests potential applications in treating inflammatory diseases.
Material Science Applications
Organic Photovoltaics:
The unique electronic properties of N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide make it suitable for use in organic photovoltaic devices. Its ability to act as an electron donor can enhance the efficiency of solar cells when incorporated into polymer blends .
Fluorescent Materials:
Due to its conjugated system and structural rigidity, this compound can be utilized in the development of fluorescent materials for sensors and imaging applications. The luminescent properties can be tuned by modifying substituents on the aromatic rings .
Case Studies
Comparison with Similar Compounds
4-Bromophenyl vs. 4-Fluorophenyl
- describes a compound with a 4-fluorophenyl group and a tert-butyl carboxamide. Fluorine’s high electronegativity increases polarity and may enhance membrane permeability compared to bromine. However, bromine’s larger atomic radius could improve π-π stacking interactions in hydrophobic binding pockets .
3,4-Dimethoxyphenyl vs. 2,5-Dimethoxyphenyl
- highlights a derivative with a 2,5-dimethoxyphenyl group. The para-methoxy groups in the target compound likely enhance solubility compared to ortho-substituted methoxy groups, which may introduce steric hindrance .
Core Heterocycle Modifications
Pyrrolo[1,2-a]pyrazine vs. Pyrazoline
- describes a pyrazoline-core compound with a 4-bromophenyl-carbothioamide. Pyrazoline’s partially saturated structure may confer conformational flexibility, whereas the fully saturated pyrrolo[1,2-a]pyrazine in the target compound could rigidity the scaffold, influencing binding specificity .
- features a pyrimido[4,5-d]pyrimidinone core, which introduces additional nitrogen atoms for hydrogen bonding, a property absent in the target compound’s pyrrolo-pyrazine system .
Functional Group Differences: Carbothioamide vs. Carboxamide
- The carbothioamide group in the target compound and ’s derivative exhibits a C=S stretch at ~1167 cm⁻¹ (IR), contrasting with the C=O stretch (~1650 cm⁻¹) in carboxamides ( ). Thioamides are less stable metabolically but may exhibit stronger metal coordination, relevant to enzyme inhibition .
Melting Points and Solubility
- ’s pyrazoline derivative melts at 192–193°C, suggesting high crystallinity, while ’s fluorinated chromenone derivative melts at 175–178°C. The target compound’s dimethoxyphenyl group may lower its melting point compared to bromophenyl analogs due to increased solubility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)pyrrolo-pyrazine-carbothioamide, and what challenges arise in achieving high purity?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Piperazine/pyrrolo-pyrazine ring formation : Cyclization of 1,2-diamine derivatives with sulfonamide salts or halides under basic conditions (e.g., DBU as a catalyst) .
- Functionalization : Introduction of the 4-bromophenyl and 3,4-dimethoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl attachments) .
- Key challenges : Low yields due to steric hindrance from the dimethoxyphenyl group, requiring optimized reaction temperatures (e.g., 60–80°C) and inert atmospheres. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?
- Methodology :
- X-ray crystallography : Resolves stereochemistry of the pyrrolo-pyrazine core and confirms substituent positions .
- NMR spectroscopy : 1H and 13C NMR identify methoxy (-OCH3) and bromophenyl signals (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ 3.7–3.9 ppm). HSQC/HMBC correlations map heterocyclic connectivity .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching C23H23BrN3O2S) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, MAPK) or proteases using fluorogenic substrates. IC50 values are calculated via dose-response curves .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodology :
- Dynamic NMR experiments : Identify conformational exchange in the pyrrolo-pyrazine ring at variable temperatures (e.g., 25–100°C in DMSO-d6) .
- DFT calculations : Compare computed 13C chemical shifts (using B3LYP/6-31G*) with experimental data to validate tautomeric forms or rotational barriers .
- 2D NOESY : Detect through-space interactions between the 4-bromophenyl and dimethoxyphenyl groups to confirm spatial arrangement .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Methodology :
- DoE (Design of Experiments) : Screen parameters like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd(OAc)2, 2–5 mol%), and reaction time (8–24 hrs) to maximize yield .
- In situ FTIR monitoring : Track intermediate formation (e.g., thiourea intermediates at ~1650 cm⁻¹) to terminate reactions at optimal conversion .
- Byproduct analysis : LC-MS identifies dimethoxyphenyl oxidation products; addition of radical scavengers (e.g., BHT) suppresses degradation .
Q. How can computational modeling predict the compound’s binding affinity to σ1 receptors or tubulin?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock the compound into σ1 receptor PDB structures (e.g., 6DK1) using flexible ligand sampling. Prioritize poses with hydrogen bonds to Glu172 and hydrophobic interactions with Leu205 .
- MD simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns trajectories; calculate binding free energies via MM-PBSA .
- Pharmacophore modeling : Align the carbothioamide group with known σ1 antagonists (e.g., haloperidol derivatives) to identify critical pharmacophoric features .
Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?
- Methodology :
- siRNA knockdown : Silence σ1 receptors or tubulin isoforms in HeLa cells to assess dependency on target pathways .
- Western blotting : Measure apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) and mitotic arrest (pH3 Ser10) after 24-hr treatment .
- Live-cell imaging : Track mitotic progression using fluorescent tubulin probes (e.g., SiR-DNA) to confirm antimitotic effects .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro activity (low µM IC50) and poor in vivo efficacy?
- Methodology :
- ADME profiling : Measure metabolic stability in liver microsomes (e.g., t1/2 < 30 min suggests CYP450-mediated degradation). Introduce electron-withdrawing groups (e.g., CF3) to enhance stability .
- Plasma protein binding (PPB) : Use equilibrium dialysis; >95% binding may limit free drug concentration. Modify the carbothioamide to reduce lipophilicity (clogP < 3) .
- Pharmacokinetic studies : Oral administration in rodents with LC-MS/MS quantification; low bioavailability (<10%) may necessitate prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
